molecular formula C10H11BrN2O B1474449 N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide CAS No. 1594566-45-6

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B1474449
CAS No.: 1594566-45-6
M. Wt: 255.11 g/mol
InChI Key: RCDQQGXJDFTQRR-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide is an organic compound characterized by the presence of a bromopyridine moiety attached to a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-bromopyridine with a suitable cyclobutane precursor under controlled conditions. One common approach is the cyclopropanation of 4-bromopyridine, which requires a catalyst, such as a transition metal complex, and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, influencing biological pathways. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Bromopyridin-2-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(4-bromopyridin-2-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDQQGXJDFTQRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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